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molecular formula C8H7F2NO B3049846 Benzamide, 2,6-difluoro-N-methyl- CAS No. 22265-59-4

Benzamide, 2,6-difluoro-N-methyl-

Cat. No. B3049846
M. Wt: 171.14 g/mol
InChI Key: CPTKLNRTRAMDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

The title compound was prepared from 2,6-difluorobenzoic acid (10 g, 63.2 mmol), carbonyldiimidazole (10.26 g, 63.5 mmol), methylamine hydrochloride (4.27 g, 63.25 mmol) and diisopropylethyl amine according to the procedure used for example 84 (Step A) to give near quantitative yield of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4](O)=[O:5].[C:12](N1C=CN=C1)([N:14]1C=CN=C1)=O.Cl.CN.C(N(C(C)C)CC)(C)C>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([NH:14][CH3:12])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC=C1)F
Name
Quantity
10.26 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
4.27 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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